molecular formula C19H22N4O B6440345 N-(2-methylphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide CAS No. 2548991-63-3

N-(2-methylphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide

Cat. No. B6440345
CAS RN: 2548991-63-3
M. Wt: 322.4 g/mol
InChI Key: VTGZQUVQCXIJNV-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide (NMPOPC) is an organic compound of the pyrrole family. It is a heterocyclic compound composed of a nitrogen atom, two methylphenyl groups, two pyridyl groups, and a carboxamide group. It has a molecular weight of 284.4 g/mol and a melting point of 360.2 °C. NMPOPC is a promising compound for various scientific research applications due to its wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial activities.

Scientific Research Applications

N-(2-methylphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide has a wide range of scientific research applications, including anti-inflammatory, analgesic, and antimicrobial activities. It has been shown to inhibit the growth of several bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, it has been found to have anti-inflammatory and analgesic effects in animal models, suggesting that it could be a potential therapeutic agent for the treatment of inflammatory and pain-related conditions.

Mechanism Of Action

The exact mechanism of action of N-(2-methylphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide is not yet fully understood. However, it is believed to act by blocking the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). By blocking the activity of these enzymes, N-(2-methylphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide is able to reduce inflammation and pain. Additionally, it is believed to act as an antimicrobial agent by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects
N-(2-methylphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide has been found to have a wide range of biochemical and physiological effects. In animal models, it has been found to reduce inflammation and pain, as well as inhibit the growth of certain bacteria. Additionally, it has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6.

Advantages And Limitations For Lab Experiments

N-(2-methylphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide is a promising compound for laboratory experiments due to its wide range of biological activities and its relatively mild reaction conditions. However, there are some limitations to its use. For example, the reaction yield is typically low, and the compound is relatively unstable in the presence of light and heat. Additionally, the exact mechanism of action is not yet fully understood, which can limit the efficacy of the compound in certain experiments.

Future Directions

There are several potential future directions for research on N-(2-methylphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide. These include further investigation into the compound’s mechanism of action, as well as the development of more efficient synthesis methods. Additionally, further research into the compound’s biochemical and physiological effects could lead to the development of novel therapeutic agents for the treatment of inflammatory and pain-related conditions. Finally, further research into the compound’s antimicrobial activity could lead to the development of new antibiotics.

Synthesis Methods

N-(2-methylphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide can be synthesized using a variety of methods, including the reaction of 2-methylphenylchloride and 2-pyridyl-ammonium chloride in the presence of a base. This reaction produces N-(2-methylphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide and a byproduct, 2-methylphenol. The reaction conditions are relatively mild, with a reaction temperature of 50-60°C and a reaction time of 1-2 hours. The yield of the reaction is typically between 70-80%.

properties

IUPAC Name

N-(2-methylphenyl)-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-14-6-2-3-7-16(14)21-19(24)23-11-9-15-12-22(13-17(15)23)18-8-4-5-10-20-18/h2-8,10,15,17H,9,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGZQUVQCXIJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCC3C2CN(C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide

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